molecular formula C10H8BrClN2O2 B12455234 Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12455234
M. Wt: 303.54 g/mol
InChI Key: GJWOOPIFPKETMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the bromination and chlorination of the imidazo[1,2-a]pyridine core, followed by esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 951884-22-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H8BrClN2O2
  • Molecular Weight : 303.54 g/mol
  • Chemical Structure : The compound features a bromine and chlorine substituent on the imidazo[1,2-a]pyridine ring, which is critical for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties. Here are some key findings:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Cryptosporidium species, which are protozoan parasites responsible for gastrointestinal infections in humans and animals.

  • In Vitro Potency : The compound demonstrated an effective concentration (EC50) of approximately 2.1 μM against C. parvum, indicating moderate potency but promising potential for further development in therapeutic applications .

Anticancer Properties

The imidazo[1,2-a]pyridine scaffold is known for its anticancer properties. This compound has been evaluated in cancer cell lines:

  • Cell Line Studies : In studies involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 μM, indicating a potential role in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Substituents at specific positions on the imidazo ring significantly influence its potency and selectivity:

Substituent PositionEffect on Activity
5-BromoEnhances antimicrobial activity
6-ChloroContributes to cytotoxicity in cancer cells
2-CarboxylateEssential for maintaining structural integrity

Case Studies

  • Cryptosporidium Infections : In a controlled study involving mouse models infected with C. parvum, this compound demonstrated significant reduction in oocyst shedding compared to controls, suggesting its potential as a therapeutic agent against cryptosporidiosis .
  • Cancer Cell Proliferation : A study evaluating the compound's effect on breast cancer cell lines revealed that it inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The mechanism involved caspase activation and modulation of Bcl-2 family proteins .

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)7-5-14-8(13-7)4-3-6(12)9(14)11/h3-5H,2H2,1H3

InChI Key

GJWOOPIFPKETMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC(=C2Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.